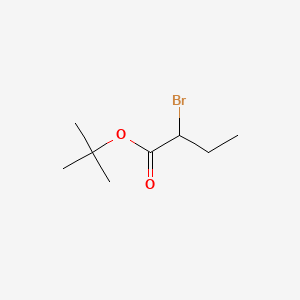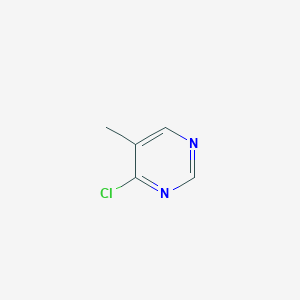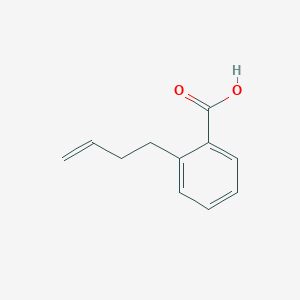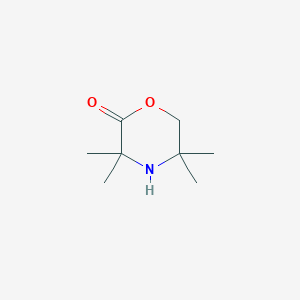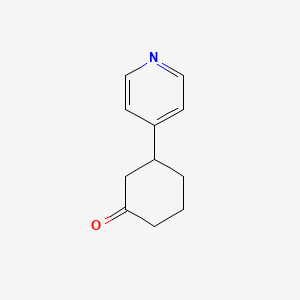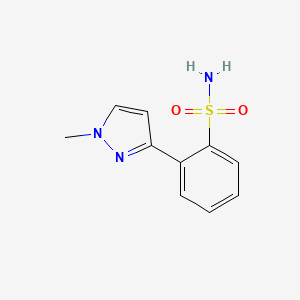
2-(1-Methylpyrazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Methylpyrazol-3-yl)benzenesulfonamide” is a chemical compound that belongs to the class of benzenesulfonamides . It has a nitrogen-based hetero-aromatic ring structure . This class of compounds has been the focus of many studies due to their confirmed biological and pharmacological activities .
Synthesis Analysis
While specific synthesis information for “2-(1-Methylpyrazol-3-yl)benzenesulfonamide” was not found, benzenesulfonamide derivatives have been synthesized and evaluated for various biological activities . The process of fusion of two or more existing moieties to make a single molecule is known as hybridization .Aplicaciones Científicas De Investigación
Antimalarial Drug Development
2-(1-Methylpyrazol-3-yl)benzenesulfonamide: derivatives have been synthesized with the aim of developing new antimalarial lead compounds. These derivatives have shown potential in inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the folate synthesis pathway in malaria-causing parasites . The development of such drugs is vital due to the increasing resistance of malaria parasites to existing treatments.
Pharmacological Scaffolding
The pyrazoline moiety, closely related to 2-(1-Methylpyrazol-3-yl)benzenesulfonamide , is present in several marketed pharmaceuticals. It serves as a pharmacologically active scaffold that is incorporated into drugs with a wide range of uses, including anti-inflammatory, analgesic, and antipsychotic medications . This highlights the compound’s versatility in drug design and synthesis.
Mecanismo De Acción
Target of Action
The compound “2-(1-Methylpyrazol-3-yl)benzenesulfonamide” is a derivative of benzene sulfonamide pyrazole . It has been found to have potential antimicrobial and antitubercular activities . The primary targets of this compound are bacterial and mycobacterial cells . In particular, it has shown promising activity against E. coli, P. Aeruginosa, S. Aureus, and S. Pyogenes .
Mode of Action
The compound interacts with its targets by inhibiting the β-ketoacyl-acyl carrier protein synthase A (Kas-A) in mycobacterium tuberculosis . This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . As a result, the growth and proliferation of the bacteria are hindered .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in mycobacteria . By inhibiting the Kas-A enzyme, it disrupts the production of long-chain fatty acids, specifically mycolic acids . These acids are crucial for the integrity and function of the mycobacterial cell wall . Therefore, the disruption of this pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response and other antimicrobial agents .
Result of Action
The compound’s action results in the inhibition of bacterial and mycobacterial growth . It has shown promising antibacterial activity against E. coli, P. Aeruginosa, S. Aureus, and S. Pyogenes, and antitubercular activity against the H37Rv strain of mycobacterium tuberculosis .
Propiedades
IUPAC Name |
2-(1-methylpyrazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUJEAJUIFYLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247605 |
Source


|
| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87488-82-2 |
Source


|
| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87488-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

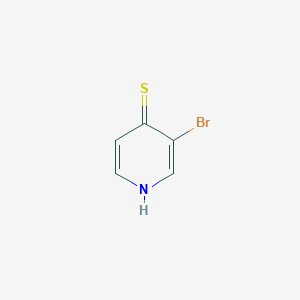
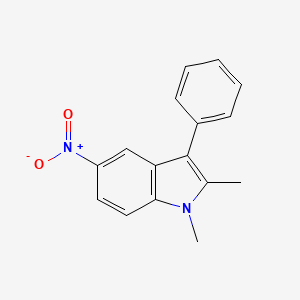

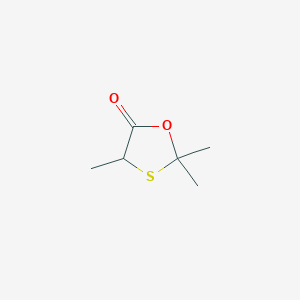
![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)
